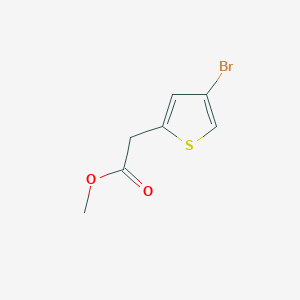

Methyl 2-(4-bromothiophen-2-yl)acetate

Description

Methyl 2-(4-bromothiophen-2-yl)acetate is an organic ester derivative featuring a brominated thiophene ring linked to an acetoxy group. This compound serves as a critical intermediate in synthetic chemistry, particularly in the preparation of fluorinated derivatives and heterocyclic frameworks. Its synthesis often involves coupling 4-bromothiopheneacetic acid with activating agents such as N-hydroxyphthalimide (NHPI) and N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic dimethylaminopyridine (DMAP), yielding intermediates like 1,3-dioxoisoindolin-2-yl 2-(4-bromothiophen-2-yl)acetate (S11) with an 87% yield . The bromine substituent at the 4-position of the thiophene ring enhances electrophilic reactivity, making it a versatile substrate for nucleophilic substitutions and cross-coupling reactions .

Properties

Molecular Formula |

C7H7BrO2S |

|---|---|

Molecular Weight |

235.10 g/mol |

IUPAC Name |

methyl 2-(4-bromothiophen-2-yl)acetate |

InChI |

InChI=1S/C7H7BrO2S/c1-10-7(9)3-6-2-5(8)4-11-6/h2,4H,3H2,1H3 |

InChI Key |

DADHKWSUZCRADL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CS1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromothiophene moiety in this compound confers greater electrophilicity compared to bromophenyl analogues (e.g., Methyl 2-(4-bromophenyl)acetate), facilitating nucleophilic aromatic substitutions . Steric and Electronic Differences: Diazo derivatives (e.g., Methyl 4-(4-bromothiophen-2-yl)-2-diazopent-4-enoate) exhibit lower synthetic yields (24%) due to instability, whereas the 5-bromo thiophene isomer degrades rapidly, underscoring the importance of substitution patterns .

Reactivity and Stability :

- The ester group in this compound enhances solubility in organic solvents, enabling efficient radical-polar crossover reactions .

- Dual bromine atoms in Methyl 2-bromo-2-(4-bromophenyl)acetate increase reactivity but may complicate purification due to higher molecular weight .

Key Research Findings

- Fluorination Challenges : Despite high yields in intermediate synthesis (87% for S11), fluorination of this compound derivatives achieves only 40–41% $^{19}\text{F}$-NMR yield due to product volatility, necessitating optimized isolation techniques .

- Structural Insights : X-ray crystallography (using SHELXL ) confirms planar thiophene rings and ester conformations, aiding in the design of derivatives with tailored electronic properties.

- Comparative Stability : Bromothiophene esters exhibit superior stability over diazo counterparts, making them preferable for multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.